Fsp₃ Enhancement: Pyrrolidine Direct Attachment Elevates 3D Character from 0.14 to 0.45 vs. the Unsubstituted Parent Scaffold
Methyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate achieves an Fsp₃ value of 0.45 (5 sp³ carbons out of 11 total carbons: 4 pyrrolidine ring carbons + 1 methyl ester carbon). This represents a 218% increase over the unsubstituted parent methyl isonicotinate (Fsp₃ = 0.14, only the methyl ester carbon is sp³-hybridized) . The increase is attributable to the saturated pyrrolidine ring. This quantitative difference is meaningful because Lovering et al. demonstrated that the average Fsp₃ for discovery compounds is 0.36, rising to 0.47 for marketed drugs—a 31% increase associated with improved clinical success rates [1]. The target compound, at Fsp₃ = 0.45, falls within the drug-like range, whereas methyl isonicotinate (Fsp₃ = 0.14) is firmly in the 'flat' discovery-compound space associated with higher attrition [1].
| Evidence Dimension | Fraction sp³-hybridized carbons (Fsp₃) |
|---|---|
| Target Compound Data | Fsp₃ = 0.45 (5 sp³ / 11 total C) |
| Comparator Or Baseline | Methyl isonicotinate (CAS 2459-09-8): Fsp₃ = 0.14 (1 sp³ / 7 total C) |
| Quantified Difference | ΔFsp₃ = +0.31 (218% relative increase); target moves from discovery-phase-like (0.36 mean) into drug-like range (0.47 mean) |
| Conditions | Calculated from molecular formula: C₁₁H₁₄N₂O₂ (target) vs. C₇H₇NO₂ (comparator); SMILES COC(=O)c1ccnc(N2CCCC2)c1 vs. COC(=O)c1ccncc1 |
Why This Matters
Higher Fsp₃ correlates with lower attrition in drug development; a procurement decision favoring the pyrrolidine-substituted building block over the flat parent scaffold aligns with medicinal chemistry design principles that prioritize 3D character for target selectivity.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. Average Fsp₃: discovery compounds = 0.36, drugs = 0.47. View Source
